molecular formula C10H14ClN B13456249 (1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Katalognummer: B13456249
Molekulargewicht: 183.68 g/mol
InChI-Schlüssel: KVEVQZVPEWEGEU-HNCPQSOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with a unique structure that includes an indane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reduction of the corresponding ketone followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like methylamine under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized catalytic hydrogenation processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding imines or oximes.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include imines, secondary amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential role in neurotransmitter modulation.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and molecular targets are still under investigation, but its effects on neurotransmitter systems are of particular interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    N-methyl-2,3-dihydro-1H-inden-1-amine: The non-chiral version without the hydrochloride salt.

    1-aminoindane: A structurally related compound with similar applications.

Uniqueness

(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer or non-chiral analogs. This uniqueness makes it valuable in asymmetric synthesis and potential therapeutic applications.

Eigenschaften

Molekularformel

C10H14ClN

Molekulargewicht

183.68 g/mol

IUPAC-Name

(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-11-10-7-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H/t10-;/m1./s1

InChI-Schlüssel

KVEVQZVPEWEGEU-HNCPQSOCSA-N

Isomerische SMILES

CN[C@@H]1CCC2=CC=CC=C12.Cl

Kanonische SMILES

CNC1CCC2=CC=CC=C12.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.